![molecular formula C12H11NO5 B7555045 2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid](/img/structure/B7555045.png)
2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid (DMOXC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOXC is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein involved in regulating the immune system and inflammation.
Biochemical and Physiological Effects:
2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid has been shown to reduce oxidative stress and protect against oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid has several advantages for lab experiments, including its relatively simple synthesis and low toxicity. It is also stable under various conditions, making it a useful compound for studying different cellular processes. However, 2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid has not been extensively studied in vivo, and its potential side effects and toxicity in humans are not well understood.
Zukünftige Richtungen
There are several future directions for research on 2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid has been shown to have neuroprotective properties and may have therapeutic potential for these diseases. Additionally, 2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid may have potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid.
Synthesemethoden
2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid can be synthesized using different methods, including the reaction between 2,3-dimethoxybenzaldehyde and glycine in the presence of acetic anhydride and sodium acetate. Another method involves the reaction between 2,3-dimethoxybenzaldehyde and ethyl oxalyl chloride in the presence of triethylamine. The synthesis of 2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid is relatively simple and efficient, making it a popular compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. 2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid has been studied for its role in regulating the immune system and as a potential therapeutic agent for autoimmune diseases.
Eigenschaften
IUPAC Name |
2-(2,3-dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-16-9-5-3-4-7(10(9)17-2)11-13-8(6-18-11)12(14)15/h3-6H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKQZFHBTZSRLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC(=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.